Benzenemethanamine, N-ethyl-3-iodo-
Description
Benzenemethanamine, N-ethyl-3-iodo- (CAS: 90389-94-9; alternative CAS: 140621-52-9) is an iodinated aromatic amine with the molecular formula C₉H₁₂IN and a molar mass of 261.1 g/mol . It is characterized by a benzylamine backbone substituted with an ethyl group on the nitrogen atom and an iodine atom at the meta position of the benzene ring. The compound typically exists as a white crystalline solid under standard conditions and exhibits stability at room temperature .
Its primary application lies in organic synthesis, where it serves as a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aromatic iodine into target structures .
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWPXWGSUQMMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919823 | |
| Record name | N-[(3-Iodophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-94-9, 91318-74-0 | |
| Record name | N-Ethyl-3-iodobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-ethyl-3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Iodophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-ethyl-3-iodo- typically involves the iodination of N-ethylbenzenemethanamine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions usually involve low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, N-ethyl-3-iodo- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenemethanamine, N-ethyl-3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of N-ethylbenzenemethanamine derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Benzenemethanamine, N-ethyl-3-iodo- serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions. The compound can undergo substitution reactions where the iodine atom can be replaced by other nucleophiles such as hydroxide or amine groups. This property makes it valuable in synthesizing derivatives that may have enhanced biological activities or novel properties.
Reactivity and Mechanism
The compound's reactivity is influenced by the presence of the iodine atom, which can participate in halogen bonding. This interaction can enhance the binding affinity of the molecule to various receptors or enzymes, making it a useful candidate for further chemical modifications.
Biological Applications
Potential Radiolabeled Compound
In biological research, Benzenemethanamine, N-ethyl-3-iodo- has been investigated for its potential as a radiolabeled compound in imaging studies. Its iodine atom allows for effective labeling, which can be used in positron emission tomography (PET) to track biological processes in vivo.
Pharmaceutical Development
The compound has been explored for its role in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its derivatives have shown promise in treating various conditions, including viral infections and depression . The structural modifications of this compound can lead to new therapeutic agents with improved efficacy and safety profiles.
Industrial Applications
Production of Specialty Chemicals
Industrially, Benzenemethanamine, N-ethyl-3-iodo- is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating compounds used in coatings, adhesives, and other industrial applications .
Case Study 1: Drug Development
Research has demonstrated that derivatives of Benzenemethanamine, N-ethyl-3-iodo-, when modified appropriately, exhibit activity against HIV and other viral pathogens. These findings suggest that this compound could be pivotal in developing new antiviral therapies .
Case Study 2: Imaging Techniques
In imaging studies using radiolabeled versions of this compound, researchers have successfully tracked cellular processes in animal models. This application highlights its utility in both diagnostic and research settings within biomedical fields.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-ethyl-3-iodo- depends on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The ethyl group attached to the nitrogen atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Benzenemethanamine, N-ethyl-3-iodo- is compared below with structurally and functionally analogous compounds.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Physical State | Key Applications |
|---|---|---|---|---|---|
| Benzenemethanamine, N-ethyl-3-iodo- | C₉H₁₂IN | 261.1 | N-Ethyl, 3-Iodo | White crystalline | Organic synthesis intermediate |
| N-Butyl-3-iodobenzenemethanamine | C₁₁H₁₆IN | 289.16 | N-Butyl, 3-Iodo | Not reported | Potential intermediate |
| N-Benzyltryptamine | C₁₇H₁₈N₂ | 250.34 | N-Benzyl, Indole-3-yl | Solid | Neurological research |
| Phenoxybenzamine hydrochloride | C₁₈H₂₂ClNO₂ | 340.83 | N-(2-Chloroethyl), Phenoxy | Crystalline solid | α-Adrenergic blocker (pharma) |
| N-[[1-(2-Thiazolyl)-1H-pyrrol-2-yl]methylene]-3-(trifluoromethyl)benzenemethanamine | C₁₆H₁₃F₃N₂S | 322.35 | Trifluoromethyl, Thiazolyl-pyrrole | Not reported | Specialty chemical synthesis |
Key Comparisons
Substituent Effects on Reactivity The iodine atom in Benzenemethanamine, N-ethyl-3-iodo- facilitates halogen-bonding interactions and participation in catalytic cross-coupling reactions, a feature absent in non-halogenated analogs like N-Benzyltryptamine . N-Butyl-3-iodobenzenemethanamine (CAS: 60509-41-3) shares the iodine substituent but has a longer alkyl chain (butyl vs. ethyl), increasing lipophilicity (logP ≈ 3.2) and altering solubility profiles .
Functional Group Diversity N-Benzyltryptamine (C₁₇H₁₈N₂) incorporates an indole ring, enabling π-π stacking and interactions with biological targets (e.g., serotonin receptors), unlike the simpler aromatic system of the iodinated compound .
Synthetic Utility Benzenemethanamine, N-ethyl-3-iodo-’s iodine atom allows for direct functionalization (e.g., via nucleophilic substitution or metal-catalyzed coupling), whereas non-halogenated analogs require additional steps to introduce reactive sites . The trifluoromethyl and thiazolyl-pyrrole groups in CAS 383147-59-9 enhance electron-withdrawing effects and heterocyclic diversity, making it suitable for specialized drug discovery applications .
Biological Activity
Benzenemethanamine, N-ethyl-3-iodo-, also known as N-ethyl-3-iodobenzylamine, is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Benzenemethanamine, N-ethyl-3-iodo- is characterized by the presence of an ethyl group attached to the nitrogen atom and an iodine atom at the 3-position of the benzene ring. The molecular formula is with a molecular weight of approximately 151.20 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.
The biological activity of Benzenemethanamine, N-ethyl-3-iodo- is primarily attributed to its ability to interact with various biomolecules. The iodine atom enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property can lead to modulation of neurotransmitter systems by acting on receptors or enzymes involved in neurotransmission.
Interaction with Receptors
Research indicates that compounds similar to Benzenemethanamine, N-ethyl-3-iodo- may act as ligands for various receptors in the central nervous system (CNS). For instance, studies have shown that related compounds exhibit activity at dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
Biological Activity and Therapeutic Applications
Benzenemethanamine derivatives have been investigated for their potential therapeutic applications in treating neurological disorders, including epilepsy and depression. The following table summarizes key findings from recent studies:
Case Studies
- Anticonvulsant Activity : A study investigating the anticonvulsant properties of N-benzyl derivatives found that N-ethyl-3-iodo-benzylamine demonstrated significant anticonvulsant effects in the maximal electroshock seizure test in mice, with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital .
- Dopaminergic Effects : Research into similar compounds revealed that some derivatives exhibited dopaminergic activity, suggesting potential use in treating conditions like Parkinson's disease or schizophrenia. These compounds were shown to enhance dopamine release in rat models .
Safety and Toxicity
While the biological activities of Benzenemethanamine, N-ethyl-3-iodo- are promising, safety profiles are critical for any therapeutic application. Preliminary studies indicate that high doses may lead to neurotoxicity; however, further research is necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
